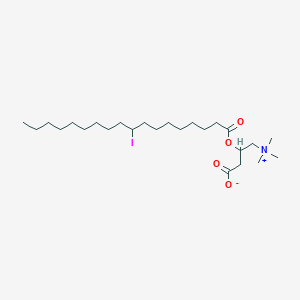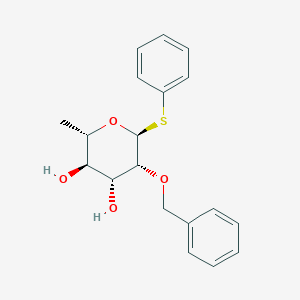
9-Iodostearyl carnitine
Übersicht
Beschreibung
9-Iodostearyl carnitine: is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids This compound is characterized by the presence of an iodine atom attached to the stearyl chain of carnitine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Iodostearyl carnitine typically involves the iodination of stearyl carnitine. The process begins with the preparation of stearyl carnitine, followed by the introduction of an iodine atom at the 9th position of the stearyl chain. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of iodine incorporation.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Iodostearyl carnitine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated stearyl carnitine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents like sodium azide or sodium hydroxide under appropriate conditions.
Major Products:
Oxidation: Iodate derivatives of stearyl carnitine.
Reduction: Deiodinated stearyl carnitine.
Substitution: Hydroxyl or amino derivatives of stearyl carnitine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Iodostearyl carnitine is used as a precursor in the synthesis of various iodinated organic compounds
Biology: In biological research, this compound is utilized to investigate the role of iodine in cellular processes. It serves as a model compound to study the transport and metabolism of iodinated lipids in cells.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of radiopharmaceuticals for diagnostic imaging. Its iodine content makes it suitable for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: In the industrial sector, this compound is employed in the formulation of specialized chemicals and materials, including surfactants and emulsifiers, due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 9-Iodostearyl carnitine involves its interaction with cellular membranes and enzymes. The iodine atom in its structure can participate in redox reactions, influencing the oxidative state of cellular components. Additionally, the compound can modulate the activity of enzymes involved in lipid metabolism, such as carnitine acyltransferases, by altering their substrate specificity and catalytic efficiency.
Vergleich Mit ähnlichen Verbindungen
Stearyl carnitine: Lacks the iodine atom, making it less reactive in certain chemical and biological contexts.
Octadecanoyl carnitine: Similar structure but without the iodine atom, resulting in different reactivity and applications.
Iodooctadecanoyl carnitine: Another iodinated derivative with variations in the position of the iodine atom.
Uniqueness: 9-Iodostearyl carnitine is unique due to the specific placement of the iodine atom at the 9th position of the stearyl chain. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
3-(9-iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48INO4/c1-5-6-7-8-9-11-14-17-22(26)18-15-12-10-13-16-19-25(30)31-23(20-24(28)29)21-27(2,3)4/h22-23H,5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEGTLBYXSAIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909249 | |
| Record name | 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104855-15-4 | |
| Record name | 9-Iodostearyl carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)


![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)




![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)


![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
